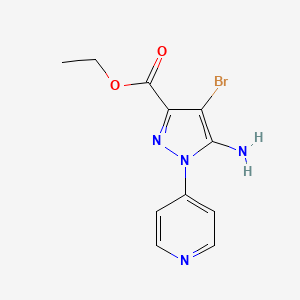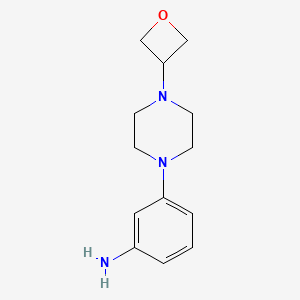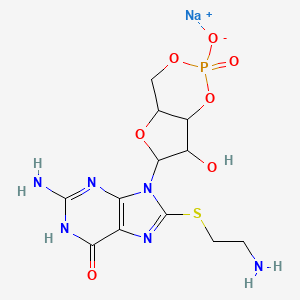
3-bromo-1-(3,5-difluorophenyl)-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-1-(3,5-difluorophenyl)-1H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with a bromine atom and a difluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-1-(3,5-difluorophenyl)-1H-1,2,4-triazole typically involves the reaction of 3,5-difluoroaniline with bromine and a triazole precursor. The reaction conditions often include the use of a solvent such as acetonitrile or dimethylformamide, and a catalyst like copper(I) iodide to facilitate the formation of the triazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis.
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The triazole ring can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols, can react with the bromine atom under mild conditions.
Oxidizing Agents: Like hydrogen peroxide or potassium permanganate, can be used for oxidation reactions.
Major Products:
Substituted Triazoles: Resulting from nucleophilic substitution.
Oxidized Derivatives: Formed through oxidation reactions.
Aplicaciones Científicas De Investigación
3-Bromo-1-(3,5-difluorophenyl)-1H-1,2,4-triazole has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antifungal, antibacterial, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Chemical Biology: It serves as a building block for the synthesis of more complex molecules used in biological studies.
Mecanismo De Acción
The mechanism by which 3-bromo-1-(3,5-difluorophenyl)-1H-1,2,4-triazole exerts its effects involves the interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The bromine and difluorophenyl groups enhance the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
- 3-Bromo-1-(3-chlorophenyl)-1H-1,2,4-triazole
- 3-Bromo-1-(4-fluorophenyl)-1H-1,2,4-triazole
Comparison: 3-Bromo-1-(3,5-difluorophenyl)-1H-1,2,4-triazole is unique due to the presence of two fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The difluorophenyl group can enhance the compound’s lipophilicity and metabolic stability compared to similar compounds with different substituents.
Propiedades
Fórmula molecular |
C8H4BrF2N3 |
|---|---|
Peso molecular |
260.04 g/mol |
Nombre IUPAC |
3-bromo-1-(3,5-difluorophenyl)-1,2,4-triazole |
InChI |
InChI=1S/C8H4BrF2N3/c9-8-12-4-14(13-8)7-2-5(10)1-6(11)3-7/h1-4H |
Clave InChI |
GYMUWSOKLQAGAC-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1F)F)N2C=NC(=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-Amino-4-fluoro-5-[1-(tetrahydro-furan-2-yl)-ethylamino]-benzoic acid](/img/structure/B12072043.png)




